molecular formula C15H12Cl2O B1349919 3,4-Dichloro-4'-ethylbenzophenone CAS No. 844885-28-5

3,4-Dichloro-4'-ethylbenzophenone

Cat. No. B1349919
CAS RN: 844885-28-5
M. Wt: 279.2 g/mol
InChI Key: WOUUEQJULCZANM-UHFFFAOYSA-N
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Description

3,4-Dichloro-4'-ethylbenzophenone (3,4-DCBEBP) is an organic compound that belongs to the class of benzophenones. It is a colorless, crystalline solid that is soluble in organic solvents. It is primarily used as an intermediate in the synthesis of pharmaceuticals, dyes, and other organic compounds. It is also used as a catalyst in the production of polymers. 3,4-DCBEBP has been studied extensively in the laboratory and has been found to have a wide range of biological and physiological effects.

Scientific Research Applications

Synthesis of Advanced Polymer Structures

3,4-Dichloro-4’-ethylbenzophenone: is utilized in the synthesis of advanced polymer structures, particularly in the creation of benzoxazine monomers . These monomers are known for their application in producing polymers with excellent thermal stability and fire resistance . The compound’s ability to undergo polymerization under specific conditions makes it valuable for developing high-performance materials for aerospace and electronics.

Development of Flame Retardant Materials

The chlorinated structure of 3,4-Dichloro-4’-ethylbenzophenone contributes to the development of flame retardant materials. When incorporated into polymers, it enhances their fire-resistant properties, making them suitable for use in construction and safety equipment .

Photoinitiator for UV-Curable Resins

Due to its chemical structure, 3,4-Dichloro-4’-ethylbenzophenone can act as a photoinitiator for UV-curable resins. This application is significant in the coatings industry, where rapid curing of protective layers is essential .

Cross-Linking Agent for Epoxy Resins

The compound serves as a cross-linking agent for epoxy resins, improving the mechanical strength and chemical resistance of the final product. This is particularly useful in creating durable coatings and adhesives .

Organic Synthesis Intermediate

In organic synthesis, 3,4-Dichloro-4’-ethylbenzophenone is a valuable intermediate. It can be used to introduce chloro and ethyl groups into other compounds, thereby altering their reactivity and physical properties .

Modifier for Polymer Composites

The addition of 3,4-Dichloro-4’-ethylbenzophenone to polymer composites can modify their physical characteristics, such as increasing rigidity or improving thermal stability. This application is crucial in customizing materials for specific industrial uses .

Research Tool in Material Science

Researchers employ 3,4-Dichloro-4’-ethylbenzophenone as a tool to study the behavior of chlorinated organic compounds within various material matrices. This helps in understanding the interactions and stability of such compounds in different environments .

Catalyst for Chemical Reactions

Lastly, 3,4-Dichloro-4’-ethylbenzophenone can function as a catalyst in certain chemical reactions, speeding up the process without being consumed. This role is instrumental in industrial processes where efficiency and cost-effectiveness are priorities .

properties

IUPAC Name

(3,4-dichlorophenyl)-(4-ethylphenyl)methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12Cl2O/c1-2-10-3-5-11(6-4-10)15(18)12-7-8-13(16)14(17)9-12/h3-9H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WOUUEQJULCZANM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)C(=O)C2=CC(=C(C=C2)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12Cl2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60374173
Record name 3,4-Dichloro-4'-ethylbenzophenone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60374173
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

279.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3,4-Dichloro-4'-ethylbenzophenone

CAS RN

844885-28-5
Record name 3,4-Dichloro-4'-ethylbenzophenone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60374173
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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